molecular formula C13H9ClN2O3 B2616358 N-(4-chlorophenyl)-3-nitrobenzamide CAS No. 99514-24-6

N-(4-chlorophenyl)-3-nitrobenzamide

Cat. No.: B2616358
CAS No.: 99514-24-6
M. Wt: 276.68
InChI Key: CMPTUSXHSQAMGT-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-nitrobenzamide (molecular formula: C₁₃H₉ClN₂O₃) is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a nitro substituent at the 3-position of the benzene ring. Its structure (SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl) confers unique electronic and steric properties, making it a subject of interest in medicinal and agrochemical research. The compound’s collision cross-section and molecular interactions have been computationally analyzed to predict its behavior in biological systems .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPTUSXHSQAMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-nitrobenzamide typically involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 3-amino-N-(4-chlorophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and 4-chloroaniline.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(4-chlorophenyl)-3-nitrobenzamide has been investigated for its role as a pharmacophore in drug development. Its structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents. Notably, derivatives of nitrobenzamide compounds have shown promise as inhibitors for various enzymes and receptors, contributing to their utility in treating conditions such as cancer and diabetes .

Case Study: Antidiabetic Activity
A series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic properties. Among these, certain compounds exhibited significant inhibitory activity against α-glucosidase, suggesting that modifications to the nitrobenzamide structure can enhance pharmacological efficacy . The structure-activity relationship (SAR) studies indicated that the presence of electron-donating and electron-withdrawing groups on the phenyl ring significantly influenced the inhibitory potential against key enzymes involved in glucose metabolism.

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound has been utilized as a probe in biological studies to understand enzyme inhibition mechanisms and receptor binding dynamics. For instance, its interactions with specific enzymes have been characterized through docking simulations, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its biological activity . This information is vital for the rational design of more potent analogs.

Anticancer Activity
this compound derivatives have also been explored for anticancer activity. For example, related compounds have shown effectiveness in inhibiting key pathways involved in tumor growth. The ability of these compounds to displace essential proteins from DNA suggests their potential as therapeutic agents against various cancers .

Materials Science

Synthesis of Advanced Materials
In materials science, this compound can be incorporated into the synthesis of materials with specialized electronic or optical properties. Its unique molecular structure allows for the development of materials that can be used in sensors or electronic devices . The compound's stability and reactivity make it suitable for creating novel polymeric materials that exhibit desired characteristics.

Data Tables

Application Area Description Key Findings/References
Medicinal ChemistryDevelopment of new drugs targeting specific receptors/enzyme inhibition
Biological StudiesProbe for studying enzyme inhibition and receptor binding
Anticancer ActivityInhibition of pathways involved in tumor growth
Materials ScienceSynthesis of advanced materials with electronic/optical properties

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The 4-chlorophenyl group can enhance the compound’s binding affinity to its target through hydrophobic interactions.

Comparison with Similar Compounds

Insecticidal Activity

  • N-(4-Chlorophenyl)-3-nitrobenzamide analogs: Derivatives such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) demonstrated superior insecticidal activity against Aphis craccivora (cowpea aphid) compared to the commercial insecticide acetamiprid. Their IC₅₀ values were significantly lower, attributed to the pyridine/thienopyridine core enhancing target binding .

Anticancer and Antiangiogenic Activity

  • Phthalazine derivatives : N-(4-[{4-(4-Chlorophenyl)phthalazin-1-yl}oxy]phenyl)-3-nitrobenzamide (Compound 5c) exhibited moderate cytotoxicity against Hep G2 (IC₅₀ = 18.2 µM) and MCF-7 (IC₅₀ = 22.5 µM) cell lines. It also inhibited VEGFR-2 kinase (IC₅₀ = 0.89 µM), a key target in angiogenesis, outperforming analogs with simpler substituents (e.g., acetamide or benzamide groups) .
  • Maleimide-substituted ethanoanthracenes: N-(4-Chlorophenyl)maleimide derivatives (e.g., Compound 25n with a 2-pyridyl group) showed potent antiproliferative activity in the HG-3 cell line (2% viability at 10 µM), highlighting the synergistic effect of chloro and nitro groups in disrupting cell proliferation .

Antimicrobial and Antitubercular Activity

  • N-Pyrazolylbenzamide derivatives : N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-nitrobenzamide (Compound 5f) displayed moderate antimicrobial activity, with FTIR and NMR data confirming the stability of the nitrobenzamide core under biological conditions .

Substituent Effects on Activity

Role of Halogen Substitution

  • N-(4-Halophenyl)maleimides: Comparative studies on halogenated maleimides revealed that the size of the halogen (F, Cl, Br, I) had minimal impact on monoacylglycerol lipase (MGL) inhibition. For example, N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 µM) showed comparable activity to its bromo (IC₅₀ = 4.37 µM) and iodo (IC₅₀ = 4.34 µM) counterparts, suggesting steric tolerance at the 4-position .

Influence of Nitro Group Positioning

  • 3-Nitro vs. 4-Nitro analogs : The 3-nitro configuration in this compound enhances electrophilicity at the benzene ring, improving interactions with electron-rich biological targets (e.g., kinase active sites). In contrast, N-(3-chlorophenethyl)-4-nitrobenzamide (a 4-nitro analog) showed reduced bioactivity in preliminary screens, likely due to altered resonance effects .

Key Data Tables

Table 2. Substituent Effects on Enzyme Inhibition

Substituent (4-position) MGL Inhibition IC₅₀ (µM)
Fluorine 5.18
Chlorine 7.24
Bromine 4.37
Iodine 4.34

Biological Activity

N-(4-chlorophenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C13_{13}H9_{9}ClN2_2O3_3. The compound features a chlorophenyl group and a nitro group attached to a benzamide structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially impacting metabolic pathways. For instance, studies have shown that nitrobenzamide derivatives can inhibit α-glucosidase and α-amylase, which are essential for carbohydrate metabolism .
  • Cytotoxic Effects : this compound has demonstrated cytotoxicity against different cancer cell lines. This is often mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress in cells .
  • Receptor Binding : The structural components of the compound facilitate binding to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of α-glucosidase and α-amylase at micromolar concentrations
CytotoxicityInduces apoptosis in various cancer cell lines
Antioxidant ActivityExhibits properties that modulate oxidative stress

Case Studies

  • Antidiabetic Potential : A series of studies focused on the synthesis and evaluation of this compound derivatives revealed their potential as antidiabetic agents. The structure-activity relationship (SAR) indicated that modifications to the nitro group significantly enhanced enzyme inhibitory activity against α-glucosidase, suggesting a promising avenue for drug development .
  • Cytotoxic Mechanisms : Research involving various cancer cell lines demonstrated that this compound induces cytotoxicity through ROS generation and apoptosis. Flow cytometric assays showed increased Annexin V positivity, indicating early apoptotic changes in treated cells .
  • Neurotoxicity Studies : In vitro studies have also explored the neurotoxic effects of related nitro compounds, providing insights into the potential risks associated with exposure to similar chemical structures. Such studies emphasize the need for careful evaluation in therapeutic contexts .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that both electron-withdrawing groups (like the nitro group) and electron-donating groups can significantly influence the biological activity of this compound. The presence of a chlorophenyl moiety enhances hydrophobic interactions, improving binding affinity to target proteins .

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